molecular formula C9H6BrNO B13318173 N-(2-bromophenyl)prop-2-ynamide

N-(2-bromophenyl)prop-2-ynamide

Cat. No.: B13318173
M. Wt: 224.05 g/mol
InChI Key: WFWDQRWHBQZSKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)prop-2-ynamide typically involves the reaction of 2-bromoaniline with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)prop-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-bromophenyl)prop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)prop-2-ynamide involves its interaction with specific molecular targets. The bromine atom and the prop-2-ynamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)prop-2-ynamide
  • N-(2-fluorophenyl)prop-2-ynamide
  • N-(2-iodophenyl)prop-2-ynamide

Uniqueness

N-(2-bromophenyl)prop-2-ynamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

N-(2-bromophenyl)prop-2-ynamide

InChI

InChI=1S/C9H6BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h1,3-6H,(H,11,12)

InChI Key

WFWDQRWHBQZSKS-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CC=CC=C1Br

Origin of Product

United States

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